7-phenyl-8H-pteridin-4-one is a heterocyclic compound belonging to the pteridine family, characterized by its unique structure and biological activity. The compound has garnered attention for its potential applications in medicinal chemistry, particularly as an inhibitor of cyclin-dependent kinases, which are crucial in regulating the cell cycle.
This compound can be synthesized through various organic reactions, primarily involving the condensation of appropriate aldehydes with guanidine derivatives, followed by cyclization and functional group modifications. It is also available from chemical suppliers for research purposes.
7-phenyl-8H-pteridin-4-one is classified as a pteridine derivative. Pteridines are bicyclic compounds that contain a pyrimidine ring fused to a pyrazine ring, and they play significant roles in biological systems, including serving as precursors for several important biomolecules.
The synthesis of 7-phenyl-8H-pteridin-4-one typically involves multi-step organic reactions. A common method begins with the condensation of guanidine derivatives with aldehydes, leading to cyclization and subsequent modifications.
While specific industrial methods are not widely documented, scaling up laboratory syntheses involves optimizing reaction conditions for high yield and purity, utilizing industrial-grade solvents and reagents, and potentially employing continuous flow reactors for efficiency.
The molecular formula of 7-phenyl-8H-pteridin-4-one is , with a molecular weight of approximately 224.22 g/mol. The structure includes a phenyl group at the 7-position and a carbonyl group at the 4-position of the pteridine ring.
InChI=1S/C12H8N4O/c17-12-10-11(14-7-15-12)16-9(6-13-10)8-4-2-1-3-5-8/h1-7H
CDPVXHVRRKILEV-UHFFFAOYSA-N
7-phenyl-8H-pteridin-4-one participates in various chemical reactions:
Common reagents include:
Major products from these reactions can include sulfoxides, sulfones, halogenated derivatives, and alkylated derivatives, each with potential biological activities.
The primary mechanism of action for 7-phenyl-8H-pteridin-4-one involves its inhibition of cyclin-dependent kinases (CDKs). By binding to the active site of CDKs, this compound prevents the phosphorylation of target proteins essential for cell cycle progression, thereby inducing cell cycle arrest and apoptosis in cancer cells.
The compound is typically solid at room temperature with moderate solubility in organic solvents like ethanol and dimethyl sulfoxide.
Key chemical properties include:
Relevant data from studies indicate that the compound exhibits significant bioactivity, particularly as a CDK inhibitor.
7-phenyl-8H-pteridin-4-one has diverse applications in scientific research:
Regioselective modification of the pteridinone scaffold is critical for accessing 7-phenyl-8H-pteridin-4-one and its analogs. The Gabriel-Isay synthesis remains a cornerstone method, leveraging cyclo-condensation between 5,6-diaminopyrimidine derivatives and α-dicarbonyl compounds. When benzil serves as the dicarbonyl partner, this reaction regioselectively yields 6,7-diphenylpteridin-4-one derivatives, demonstrating the scaffold’s inherent preference for C6/C7 functionalization [6]. For C4-specific modifications, the Timmis synthesis employs base-catalyzed condensation of 4-amino-5-nitrosopyrimidines with activated methylene compounds (e.g., cyanoacetic acid), enabling introduction of electron-withdrawing groups adjacent to the N3-C4 carbonyl [6].
Table 1: Regioselective Functionalization Strategies for Pteridin-4-one Core
Method | Reactants | Position Modified | Key Product | Regioselectivity Driver |
---|---|---|---|---|
Gabriel-Isay | 5,6-Diaminopyrimidine + Benzil | C6, C7 | 6,7-Diphenylpteridin-4-one | Electronic bias of diaminopyrimidine |
Timmis | 4-Amino-5-nitrosopyrimidine + Cyanoacetic acid | C4 | 4-Cyanomethylpteridinone | Base-catalyzed enolization |
Polonovski-Boon | 6-Chloro-5-nitropyrimidine + α-Aminocarbonyl | C7 | 7-Substituted-2-aminopteridin-4-ones | Nucleophilic displacement at C6 |
Notably, the C2 position exhibits distinct reactivity amenable to electrophilic substitutions. Studies show that electron-donating groups (e.g., amino) at C2 enhance the nucleophilicity of C7, facilitating subsequent arylations. Conversely, C4 carbonyl groups direct substitutions toward adjacent positions through resonance effects, as confirmed by computational modeling of electron density distribution [3] [6].
Introduction of the phenyl group at C7 predominantly relies on Pd-catalyzed cross-coupling, capitalizing on halogenated pteridinone precursors. Two advanced methodologies have been optimized:
The C7 position exhibits superior reactivity over C6 in Pd-mediated reactions due to reduced steric encumbrance and favorable orbital symmetry for transmetalation. This selectivity is evidenced by single-crystal XRD of intermediates, confirming preferential oxidative addition at C7-Br bonds [2] [6].
Solvent polarity critically dictates reaction pathways during 7-phenylpteridinone synthesis and functionalization. Key rearrangements include:
Table 2: Solvent-Dependent Rearrangement Outcomes
Solvent | Conditions | Primary Product | Mechanistic Pathway | Yield Implication |
---|---|---|---|---|
H₂O (acidic) | 1M HCl, reflux, 3h | 3-Aminopyrazine-2-carbaldehyde | Pyrimidine ring fission | Degradation (yields <20%) |
H₂O (alkaline) | 12% NaOH, 170°C, 2h | 2-Aminopteridine | Decarboxylation | Moderate (yields 40–60%) |
Methanol | 25°C, 1h | 3,4-Dihydro-4-methoxypteridine | Nucleophilic addition | High (yields >80%) |
DMF | 120°C, Pd catalysis | 7-Arylpteridinone | Cross-coupling | Optimized (yields 70–85%) |
These behaviors necessitate strict solvent control: anhydrous DMF or DMAc is preferred for metal-catalyzed steps to suppress hydrolysis, while protic solvents (e.g., n-butanol) improve yields in nucleophilic substitutions by stabilizing transition states via hydrogen bonding [5] [6].
The electron-rich pteridinone core is susceptible to oxidation, particularly at C4-C4a and C7-C8 bonds. Protecting groups (PGs) mitigate this during critical synthetic steps:
PG strategies improve yields of oxidation-prone intermediates by 3–5 fold. For example, unprotected 7-phenyl-8H-pteridin-4-one undergoes 60% degradation under aerobic coupling conditions, whereas DMB-protected analogs achieve 85% stability [5] [6].
CAS No.: 3066-75-9
CAS No.:
CAS No.:
CAS No.: 155408-18-7
CAS No.: